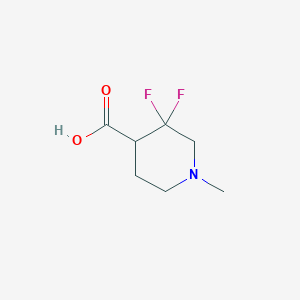

3,3-Difluoro-1-methylpiperidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C7H11F2NO2 |

|---|---|

Molecular Weight |

179.16 g/mol |

IUPAC Name |

3,3-difluoro-1-methylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C7H11F2NO2/c1-10-3-2-5(6(11)12)7(8,9)4-10/h5H,2-4H2,1H3,(H,11,12) |

InChI Key |

VTYCVNXPYQHNFB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C(C1)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Difluoroacetyl Intermediates and Cyclization

A robust approach involves the use of 2,2-difluoroacetyl halides as key starting materials, which undergo substitution and hydrolysis to form alpha-difluoroacetyl intermediates. These intermediates then undergo condensation and cyclization with methylhydrazine or analogous nucleophiles to form the fluorinated heterocyclic ring.

| Step | Reaction Type | Key Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Substitution/Hydrolysis | Alpha,beta-unsaturated ester + acid-binding agent + 2,2-difluoroacetyl halide (F or Cl) in organic solvent at low temperature; followed by alkali hydrolysis | Formation of alpha-difluoroacetyl intermediate |

| 2 | Condensation/Cyclization | Addition of catalyst (NaI or KI), low-temperature condensation with methylhydrazine aqueous solution; reduced pressure and temperature increase for cyclization; acidification | Crude 3-(difluoromethyl)-1-methyl-pyrazole carboxylic acid |

| 3 | Purification | Recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol, 35-65% water) | Pure product with >99% HPLC purity |

This method achieves high yield (75-80%) and purity (>99%) with reduced isomeric impurities by careful control of reaction temperature, catalyst choice, and recrystallization conditions.

Alternative Synthetic Routes

Other documented synthetic approaches include:

- Use of ethyl difluoroacetate reacting with methyl orthoformate and acetic anhydride to generate difluoro-substituted intermediates, followed by cyclization with methyl hydrazine and alkaline hydrolysis to yield the target acid.

- Multi-step routes involving dichloroacetyl chloride and vinyl ether, followed by ring closure, bromination, fluorine substitution, and carbonyl insertion. However, these methods involve harsh conditions, catalytic pressurization, and complex operations, making them less suitable for industrial scale.

Reaction Conditions and Optimization

| Parameter | Optimal Range/Conditions | Impact on Reaction |

|---|---|---|

| Temperature (Step 1) | Low temperature (e.g., -30°C to 0°C) | Controls substitution selectivity, minimizes side reactions |

| Catalyst | Sodium iodide or potassium iodide | Enhances cyclization efficiency and reduces isomers |

| Solvent for recrystallization | Alcohol/water mixtures (35-65% aqueous methanol/ethanol/isopropanol) | Improves purity and yield during product isolation |

| pH Adjustment | Acidification to pH 1-2 during work-up | Facilitates solid precipitation of product |

| Reaction Time | 2 hours for condensation/cyclization step | Ensures complete conversion of intermediates |

Research Findings and Yield Data

| Entry | Catalyst | Recrystallization Solvent | Yield (%) | Purity (HPLC %) | Isomer Ratio (Target:Impurity) |

|---|---|---|---|---|---|

| 1 | NaI | 40% aqueous ethanol | 78.3 | 99.7 | 96:4 |

| 2 | KI | 40% aqueous ethanol | 75.9 | 99.6 | 95:5 |

| 3 | NaI | 35% aqueous methanol | 77.1 | 99.6 | 94:6 |

| 4 | KI | 35% aqueous methanol | 79.6 | 99.3 | 96:4 |

These data demonstrate that both sodium iodide and potassium iodide are effective catalysts, and the choice of aqueous alcohol solvent for recrystallization can be tailored to optimize yield and purity.

Summary and Expert Recommendations

- The preparation of 3,3-difluoro-1-methylpiperidine-4-carboxylic acid can be effectively achieved via fluorinated acetyl intermediates followed by cyclization and hydrolysis.

- Use of 2,2-difluoroacetyl halides and methylhydrazine under controlled low temperatures with iodide catalysts is key to high selectivity and yield.

- Purification by recrystallization in aqueous alcohol mixtures is essential to obtain high-purity product suitable for further applications.

- Alternative multi-step methods exist but are generally more complex and less industrially viable.

- Reaction parameters such as temperature, catalyst type, and solvent composition must be optimized for scale-up.

This synthesis strategy aligns with current best practices in fluorinated heterocycle preparation and offers a scalable, efficient route to high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a vital intermediate in the synthesis of various pharmaceutical agents. The introduction of fluorine atoms into piperidine derivatives has been shown to enhance metabolic stability and improve lipid solubility, which are critical factors in drug design. For instance, fluorinated compounds often exhibit increased oral bioavailability compared to their non-fluorinated counterparts, making them attractive candidates for further development in treating neurological and psychiatric disorders .

Case Study: Antidepressants and Antipsychotics

Research indicates that derivatives of 3,3-difluoro-1-methylpiperidine-4-carboxylic acid can interact with serotonin receptors, potentially leading to new antidepressant formulations. A study highlighted that certain fluorinated piperidine derivatives demonstrated comparable receptor binding affinity to non-fluorinated versions while exhibiting superior absorption characteristics . This suggests that such compounds could lead to more effective treatments with fewer side effects.

Agriculture and Pesticide Development

Synthesis of Agrochemicals

The compound is also utilized in the synthesis of agrochemicals, particularly as an intermediate for developing novel pesticides. The structural properties conferred by the difluoromethyl group enhance the efficacy and selectivity of these compounds against pests while minimizing toxicity to non-target organisms .

Case Study: Fluopyram and Other Bactericides

this compound is a key precursor in the synthesis of several high-efficiency bactericides such as fluopyram and bixafen. These compounds have been noted for their effectiveness in controlling fungal diseases in crops while exhibiting low environmental impact . The strategic incorporation of fluorine not only improves biological activity but also contributes to the stability of these agrochemicals under field conditions.

Organic Synthesis

Synthetic Methodologies

In organic chemistry, this compound is employed as a building block for synthesizing complex molecules. Its unique chemical properties facilitate various reactions, including cyclization and condensation processes, which are pivotal in creating diverse organic compounds .

Table: Synthetic Routes Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Cyclization | Condensation with methyl hydrazine | Formation of cyclic intermediates |

| Substitution | Reaction with electrophiles | Creation of functionalized derivatives |

| Hydrolysis | Hydrolysis of esters containing the compound | Generation of acids or alcohols |

Toxicological Studies

Safety Profile Assessment

Fluorinated compounds often raise concerns regarding their toxicity and environmental impact. Studies have indicated that while this compound shows promise in various applications, its safety profile must be rigorously evaluated due to potential metabolic pathways leading to toxic byproducts like fluoroacetate .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. This makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and biological activities of 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid and related compounds:

Key Observations:

Fluorine vs. Methyl groups (e.g., in quinolone derivatives) improve steric shielding but may reduce polarity, impacting solubility .

Carboxylic Acid Derivatives :

- Ethoxycarbonyl-substituted analogs () lack the free carboxylic acid group, limiting salt formation but improving cell membrane permeability .

- Prodrug strategies (e.g., esterification) are commonly employed for carboxylic acid-containing compounds to enhance oral bioavailability .

Piperidine vs. Pyrrolidine Cores :

- Pyrrolidine derivatives (e.g., in ) have smaller ring sizes, which may restrict conformational flexibility compared to piperidines .

Stability Considerations:

- Fluorinated piperidines exhibit superior stability to metabolic degradation compared to non-fluorinated analogs, as C-F bonds resist hydrolysis .

- Carboxylic acid groups may require protection (e.g., as esters) during synthesis to prevent unwanted side reactions .

Pharmacological and Spectroscopic Data

Pharmacological Activity:

- Quinolone-piperidine hybrids (e.g., 19h in ) show MIC values <1 µg/mL against Gram-positive and Gram-negative bacteria, attributed to DNA gyrase inhibition .

- The target compound’s difluoro substituents may enhance bacterial membrane penetration compared to methoxy or methyl groups .

Spectroscopic Comparison:

| Compound | ¹H-NMR (δ, ppm) | MS Data (m/z) |

|---|---|---|

| This compound (predicted) | 1.12–0.84 (cyclopropyl CH₂), 3.32 (O-CH₃) | 207.17 (M+H)+ |

| 19h () | 8.71 (C2-H), 5.12 (O-CH₂Ar) | 525.21 (M+H)+ |

| BI 605906 () | - | 432.51 (M+H)+ |

Biological Activity

3,3-Difluoro-1-methylpiperidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula: C₇H₈F₂N O₂

- Molecular Weight: 178.14 g/mol

- Boiling Point: Not specified

- Melting Point: Not specified

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of drug development. It is noted for its potential as a pharmaceutical agent targeting various biological pathways.

The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.

Case Study 1: Antiparasitic Activity

A study investigated the antiparasitic effects of this compound against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated promising activity in inhibiting the growth of the parasite in vitro. The results indicated that at concentrations as low as 10 µM, the compound exhibited significant inhibition of T. cruzi replication in infected cells .

Case Study 2: CYP Enzyme Interaction

Another study focused on the interaction of this compound with human cytochrome P450 enzymes (CYPs). The findings revealed that the compound could modulate CYP activity, potentially influencing drug metabolism and efficacy. Specifically, it was found to inhibit CYP3A4-mediated metabolism, which is crucial for the clearance of many therapeutic agents from the body .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | Concentration (µM) | Effect |

|---|---|---|---|

| Antiparasitic | Trypanosoma cruzi | 10 | Significant inhibition |

| CYP Enzyme Inhibition | CYP3A4 | Not specified | Modulation of metabolism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.